Antifungal Activity: Hydroxy Terbinafine vs. Parent Terbinafine
The antifungal activity of Hydroxy Terbinafine is not identical to that of the parent drug, Terbinafine. A direct comparison of antifungal potency reveals a significant difference. While Terbinafine is highly potent, with a reported MIC50 of 0.125 µg/mL and MIC90 of 0.250 µg/mL against dermatophyte isolates, the metabolite Hydroxy Terbinafine does not possess 'similar' antifungal activity to terbinafine, according to the FDA-approved package insert [1][2]. This represents a class-level inference where the metabolite is confirmed to have a diminished and distinct antifungal profile compared to the parent drug.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | No antifungal activity similar to terbinafine (Qualitative, FDA Label) |
| Comparator Or Baseline | Terbinafine: MIC50 = 0.125 µg/mL; MIC90 = 0.250 µg/mL (vs. dermatophytes) |
| Quantified Difference | Not quantifiable; characterized as a qualitative loss of potency. |
| Conditions | In vitro microdilution assay for parent drug; metabolite activity assessment per FDA clinical pharmacology review. |
Why This Matters
This differentiation is critical for users procuring the metabolite as a control for antifungal activity assays. It confirms that the metabolite is not a functional substitute for the parent drug and should be used exclusively as an analytical reference or DMPK standard.
- [1] CUFinder. To evaluate the minimal inhibitory concentration (MIC) of clioquinol, ciclopiroxolamine, terbinafine, 8-hydroxyquinoline and dexamethasone, against dermatophytic strains. View Source
- [2] Dr. Reddy's Laboratories. Terbinafine Hydrochloride Tablets - FDA Package Insert. View Source
